Boronate pKa: 4-[(3-Butenyl)sulfonyl]phenylboronic Acid vs. Unsubstituted Phenylboronic Acid
The pKa of 4-[(3-butenyl)sulfonyl]phenylboronic acid (compound 6) was measured as 7.1 ± 0.1 by UV absorption titration (1.0 mM in 0.1 M phosphate buffer with 0.1 M NaOH). This represents a −1.7 pH unit shift relative to unsubstituted phenylboronic acid (pKa 8.8 ± 0.1) measured under identical conditions [1]. The sulfonyl substituent shifts the pKa into the physiological range, enabling efficient boronate–diol chelation at pH 5–7 where unsubstituted phenylboronic acid shows negligible retention [1].
| Evidence Dimension | Boronic acid pKa (ionization constant) |
|---|---|
| Target Compound Data | pKa = 7.1 ± 0.1 |
| Comparator Or Baseline | Unsubstituted phenylboronic acid: pKa = 8.8 ± 0.1 |
| Quantified Difference | ΔpKa = −1.7 pH units (1.7 log units lower, corresponding to ~50-fold increase in acidity) |
| Conditions | 1.0 mM boronic acid in 0.1 M phosphate buffer, titrated with 0.1 M NaOH; UV absorption monitoring |
Why This Matters
A pKa of 7.1 shifts the optimal diol-binding pH window from alkaline (≥8.5) to near-physiological (pH 5–7), which is critical for preserving oxidation-sensitive biomolecules such as catecholamines and L-DOPA during chromatographic enrichment [1].
- [1] Li, X.; Pennington, J.; Stobaugh, J. F.; Schöneich, C. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Anal. Biochem. 2008, 372 (2), 227–236. DOI: 10.1016/j.ab.2007.09.001. View Source
